molecular formula C4ClF7 B13416542 Chloroheptafluorocyclobutane CAS No. 377-41-3

Chloroheptafluorocyclobutane

Cat. No.: B13416542
CAS No.: 377-41-3
M. Wt: 216.48 g/mol
InChI Key: KPEMHIJREABZQQ-UHFFFAOYSA-N
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Description

Chloroheptafluorocyclobutane is a halogenated cyclobutane compound with the molecular formula C4ClF7 . It is characterized by its unique structure, which includes one chlorine atom and seven fluorine atoms attached to a cyclobutane ring. This compound is known for its high stability and low reactivity, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroheptafluorocyclobutane can be synthesized through the halogenation of cyclobutane derivatives. One common method involves the reaction of tetrafluoroethylene with chlorine and fluorine gases under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale halogenation reactors. The process involves the continuous feed of cyclobutane, chlorine, and fluorine gases into the reactor, where they undergo a series of controlled reactions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Chloroheptafluorocyclobutane primarily undergoes substitution reactions due to the presence of halogen atoms. It can react with nucleophiles, leading to the replacement of chlorine or fluorine atoms with other functional groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include partially fluorinated cyclobutanes and other halogenated derivatives, depending on the specific reagents and conditions used .

Properties

CAS No.

377-41-3

Molecular Formula

C4ClF7

Molecular Weight

216.48 g/mol

IUPAC Name

1-chloro-1,2,2,3,3,4,4-heptafluorocyclobutane

InChI

InChI=1S/C4ClF7/c5-1(6)2(7,8)4(11,12)3(1,9)10

InChI Key

KPEMHIJREABZQQ-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C1(F)F)(F)Cl)(F)F)(F)F

Origin of Product

United States

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